ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies.
Mechanism of Action
Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate acts as a dopamine transporter inhibitor. It inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the anxiolytic and antidepressant effects of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate.
Biochemical and Physiological Effects:
Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of dopamine in the brain. However, further studies are needed to determine the exact biochemical and physiological effects of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its high potency as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations is that its effects on other neurotransmitters and receptors are not well understood.
Future Directions
There are several future directions for the use of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate in scientific research. One direction is to study its effects on other neurotransmitters and receptors. Another direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease, depression, and ADHD. Additionally, further studies are needed to determine the optimal dosage and administration of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate for therapeutic purposes.
Conclusion:
In conclusion, Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate is a chemical compound that has shown promising results in various scientific research studies. Its high potency as a dopamine transporter inhibitor makes it a valuable tool for studying the role of dopamine in various neurological disorders. Further studies are needed to determine its exact biochemical and physiological effects and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate involves the reaction of 1-(2-bromobenzyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity.
Scientific Research Applications
Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter, which is a target for the treatment of various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). It has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIRAVLLJXMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421946 |
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